3-(4-(Trifluoromethyl)phenyl)propan-1-amine
Overview
Description
3-(4-(Trifluoromethyl)phenyl)propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain
Mechanism of Action
Target of Action
It is structurally similar to fluoxetine , which is known to target the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
Like fluoxetine, 3-(4-(Trifluoromethyl)phenyl)propan-1-amine may interact with its target by blocking the reuptake of serotonin . This action increases the concentration of serotonin in the synaptic cleft, enhancing its effects on post-synaptic receptor sites .
Biochemical Pathways
Given its potential similarity to fluoxetine, it may influence the serotonin signaling pathway . The downstream effects of this pathway can include mood regulation, appetite control, and sleep cycle regulation .
Pharmacokinetics
Based on its structural similarity to fluoxetine, it may have similar pharmacokinetic properties . Fluoxetine is well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
If it acts similarly to fluoxetine, it may result in increased serotonin levels in the synaptic cleft, leading to enhanced serotonin signaling . This could potentially result in improved mood, appetite control, and sleep regulation .
Biochemical Analysis
Biochemical Properties
3-(4-(Trifluoromethyl)phenyl)propan-1-amine is known to interact with various enzymes and proteins. For instance, it has been found to interact with the transporter protein in Aquifex aeolicus . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The effects of this compound on cells are diverse and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-(Trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide.
Amination: The bromide is reacted with ammonia or an amine to form the desired amine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-(Trifluoromethyl)phenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly in the development of antidepressants and other central nervous system agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group attached to a benzylamine structure.
Uniqueness
3-(4-(Trifluoromethyl)phenyl)propan-1-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2,7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYSYTVKICEPLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563865 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101488-60-2 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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